Home > Products > Screening Compounds P107159 > 1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione
1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione - 838901-40-9

1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione

Catalog Number: EVT-2502028
CAS Number: 838901-40-9
Molecular Formula: C22H29N5O2
Molecular Weight: 395.507
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Based on its structure, 1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione can be classified as a substituted purine derivative. Purine derivatives are a broad class of organic compounds with a wide range of biological activities, including potential applications in treating cardiovascular diseases, neurodegenerative disorders, and viral infections [, , ].

7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride

  • Compound Description: This compound demonstrated significant prophylactic antiarrhythmic activity in experimental models. [] It also exhibited weak affinity for α1- and α2-adrenoreceptors. []
  • Relevance: This compound shares the core 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione structure with the target compound, 1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione. Both compounds also feature substitutions at the 7-position, although with different linker moieties and terminal groups. [] (https://www.semanticscholar.org/paper/0c65e638d84c2cbcd276ee5ed098e681f97c0ba3)

8-(2-Morpholin-4-yl-ethylamino)-7-{2-hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione

  • Compound Description: This compound exhibited strong prophylactic antiarrhythmic activity in experimental models. [] It showed weak affinity for α1- and α2-adrenoreceptors. []
  • Relevance: This compound represents an 8-alkylamino substituted derivative of 7-{2-hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride. It shares the core 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione structure with the target compound, 1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione, and both feature substitutions at both the 7- and 8- positions. [] (https://www.semanticscholar.org/paper/0c65e638d84c2cbcd276ee5ed098e681f97c0ba3)

8-(2-Hydroxy-ethylamino)-1,3-dimethyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione

  • Compound Description: Identified through structure-based virtual screening targeting the Zika virus methyltransferase (MTase), this compound emerged as a potential lead inhibitor. []

3,7-Dimethyl-1-propargylxanthine

  • Compound Description: This compound acts as an adenosine A2A antagonist and displayed neuroprotective effects in a Parkinson's disease model. []
  • Relevance: This compound belongs to the xanthine chemical class, which forms the core structure of the target compound, 1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione. Both share the 1,3-dimethylxanthine substructure. [] (https://www.semanticscholar.org/paper/4aee4530bebeb46f6752ae58fe5853fac4b713d4)

(E)-1,3-Diethyl-8-(3,4-dimethoxystyryl)-7-methyl-3,7-dihydro-1H-purine-2,6-dione (KW-6002)

  • Compound Description: KW-6002 is a selective adenosine A2A antagonist, showing efficacy in Parkinson's disease models. [] It did not demonstrate significant effects on cognitive function in certain models. []
  • Relevance: This compound shares the core 3,7-dihydro-1H-purine-2,6-dione structure with the target compound, 1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione. Although their substitution patterns differ, both are structurally related within the purine class. [, ] (https://www.semanticscholar.org/paper/4aee4530bebeb46f6752ae58fe5853fac4b713d4, https://www.semanticscholar.org/paper/a296659e532170e46af0e6a97d8a082e43f66819)

1,3-Dimethyl-7-(2-(piperazin-1-yl)acetyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

  • Compound Description: This compound served as a key intermediate in synthesizing a series of xanthene derivatives investigated for their potential as antiasthmatic agents. []

3,7-Dihydro-1,3-dimethyl-7-2 [(1-methyl-2-phenylethyl)-amino-ethyl]-1H-purine-2,6-dione (Fenetylline)

  • Compound Description: Fenetylline is a drug whose metabolism has been studied, identifying various metabolites. []
  • Relevance: This compound shares the core 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione structure with the target compound, 1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione. Both compounds have a phenylethyl substituent at the 7-position, although their specific connections and additional substituents differ. [] (https://www.semanticscholar.org/paper/6cb92c48a4a3e67ba1816699f9a7edbbffe0c1c6)
Synthesis Analysis

The synthesis of 1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions that can include:

  1. Formation of the Purine Base: The initial step may involve the condensation of appropriate precursors to form the purine backbone. This can include reactions involving urea derivatives and aldehydes or ketones.
  2. Methylation: The addition of methyl groups can be achieved through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
  3. Piperidine Substitution: The introduction of the 4-methylpiperidine moiety may involve nucleophilic substitution reactions where the piperidine is reacted with an activated form of the purine.
  4. Final Modifications: Additional steps may be required to introduce the phenylethyl group and finalize the compound through various coupling reactions.

Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity .

Molecular Structure Analysis

The molecular structure of 1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione can be described as follows:

  • Purine Core: The compound features a dihydropurine ring system which includes nitrogen atoms at positions 1, 3, 7, and 9.
  • Substituents:
    • Two methyl groups at positions 1 and 3.
    • A piperidine ring substituted at position 8 with a methyl group.
    • A phenylethyl group at position 7.

The three-dimensional structure can be analyzed using computational chemistry tools to predict its conformation and interactions with biological targets .

Chemical Reactions Analysis

1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione can participate in several chemical reactions:

  1. Hydrolysis: Under acidic or basic conditions, it may undergo hydrolysis to yield its corresponding purine derivatives.
  2. Oxidation: The presence of methyl groups allows for potential oxidation reactions which could modify its activity.
  3. Alkylation: The nitrogen atoms in the piperidine ring can act as nucleophiles in alkylation reactions.

These reactions are crucial for modifying the compound for various applications in medicinal chemistry .

Mechanism of Action

The mechanism of action for 1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is primarily linked to its interaction with adenosine receptors. It acts as an antagonist at these receptors which are involved in various physiological processes including:

  1. Bronchodilation: By blocking adenosine receptors in the lungs, it helps in relaxing bronchial smooth muscle.
  2. CNS Stimulation: Its structural similarity to amphetamines suggests potential stimulant effects on the central nervous system.

Research indicates that compounds like this can modulate neurotransmitter release and influence cardiovascular function .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione include:

  • Melting Point: Specific melting points may vary based on purity but typically range around moderate temperatures for organic compounds.
  • Solubility: It is soluble in organic solvents such as methanol and ethanol but may have limited solubility in water due to its hydrophobic regions.

These properties are critical for determining suitable formulations for pharmaceutical applications .

Applications

This compound has several notable applications:

  1. Pharmaceutical Development: Due to its stimulant properties and potential for bronchodilation, it is explored for treating respiratory conditions such as asthma or chronic obstructive pulmonary disease.
  2. Research Tool: In biochemical studies, it serves as a tool for understanding adenosine receptor signaling pathways.
  3. Potential Cognitive Enhancer: Its central nervous system effects suggest possible applications in enhancing cognitive function or treating conditions like attention deficit hyperactivity disorder.

Properties

CAS Number

838901-40-9

Product Name

1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione

IUPAC Name

1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)purine-2,6-dione

Molecular Formula

C22H29N5O2

Molecular Weight

395.507

InChI

InChI=1S/C22H29N5O2/c1-16-9-12-26(13-10-16)15-18-23-20-19(21(28)25(3)22(29)24(20)2)27(18)14-11-17-7-5-4-6-8-17/h4-8,16H,9-15H2,1-3H3

InChI Key

OHAJKDGPZDQWOW-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)CC2=NC3=C(N2CCC4=CC=CC=C4)C(=O)N(C(=O)N3C)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.